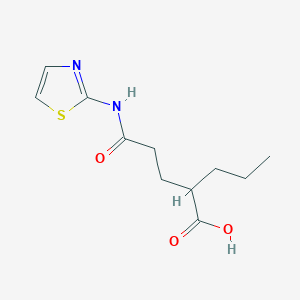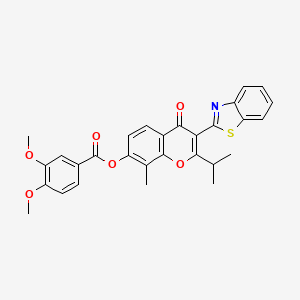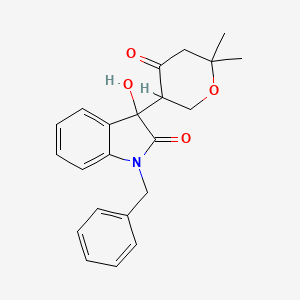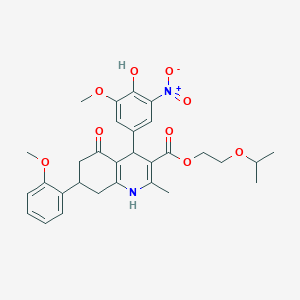![molecular formula C19H22BrN3O B11603606 1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11603606.png)
1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with the molecular formula C19H22BrN3O This compound is known for its unique structure, which includes a bromophenoxy group and a benzodiazole moiety
Méthodes De Préparation
The synthesis of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves several steps. One common synthetic route includes the reaction of 4-bromophenol with 2-chloroethylamine to form 1-[2-(4-bromophenoxy)ethyl]amine. This intermediate is then reacted with butylamine and a benzodiazole derivative under specific conditions to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenoxy group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that it may have potential as a therapeutic agent for treating certain diseases, such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is not fully understood. it is believed to target specific enzymes or proteins within cells, leading to its observed biological activities. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity. Additionally, it may interact with other molecular targets and pathways, resulting in its antimicrobial and neuroprotective effects.
Comparaison Avec Des Composés Similaires
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can be compared with other similar compounds, such as:
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound shares the bromophenoxy group but has a different core structure, leading to distinct chemical and biological properties.
1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: This compound has a similar benzodiazole moiety but differs in the substituents attached to the core structure, resulting in different applications and activities.
The uniqueness of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C19H22BrN3O |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
1-[2-(4-bromophenoxy)ethyl]-3-butylbenzimidazol-2-imine |
InChI |
InChI=1S/C19H22BrN3O/c1-2-3-12-22-17-6-4-5-7-18(17)23(19(22)21)13-14-24-16-10-8-15(20)9-11-16/h4-11,21H,2-3,12-14H2,1H3 |
Clé InChI |
JHFTYOKJYIDRNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,12-Dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B11603549.png)
![7-ethyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603558.png)

![5-bromo-1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11603568.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603572.png)

![2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B11603581.png)
![2-(4-hydroxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11603585.png)
![2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11603594.png)


![3'-Ethyl 5'-methyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603613.png)

![(4E)-4-{[(3-methoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11603621.png)
